8-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
8-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione, also known as CT-DP8, is a novel compound that has attracted considerable attention in the scientific community due to its potential applications in drug development. This molecule belongs to the class of spirotetramat derivatives and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of 8-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is not fully understood. However, it has been suggested that it works by inhibiting the activity of enzymes that are involved in cell proliferation and growth. 8-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione has also been shown to disrupt the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects
8-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of biofilms, and inhibit the activity of enzymes that are involved in cell proliferation and growth. In addition, 8-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione has been shown to have neuroprotective effects and to improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of 8-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is its broad range of potential applications. It has been shown to have anticancer, antifungal, and antimicrobial properties, as well as potential use as an insecticide and herbicide. In addition, 8-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione has been investigated for its neuroprotective effects and its ability to inhibit the growth of biofilms. However, one limitation of 8-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is its low yield during synthesis, which can make it difficult to obtain large quantities for experiments.
Future Directions
There are several future directions for research on 8-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione. One area of interest is its potential use as a drug for the treatment of cancer, fungal infections, and bacterial infections. Another area of interest is its potential use as an insecticide and herbicide. In addition, further studies are needed to fully understand the mechanism of action of 8-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione and its biochemical and physiological effects. Finally, research is needed to improve the synthesis method of 8-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione to increase its yield and make it more accessible for experiments.
Synthesis Methods
The synthesis of 8-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione involves the reaction of 4-chlorophenyl acetic acid with ethyl acetoacetate to form 4-chlorophenyl-3-buten-2-one. This intermediate is then reacted with hydrazine hydrate to form 4-chlorophenyl hydrazine. The final step involves the reaction of 4-chlorophenyl hydrazine with spirotetramat to form 8-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione. The yield of this reaction is approximately 60%.
Scientific Research Applications
8-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione has been extensively studied for its potential applications in drug development. It has been shown to have anticancer, antifungal, and antimicrobial properties. In addition, 8-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione has been investigated for its potential use as an insecticide and herbicide. It has also been studied for its neuroprotective effects and its ability to inhibit the growth of biofilms.
properties
IUPAC Name |
8-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3/c17-12-4-1-11(2-5-12)3-6-13(21)20-9-7-16(8-10-20)14(22)18-15(23)19-16/h1-6H,7-10H2,(H2,18,19,22,23)/b6-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLAXQXRPXJVLW-ZZXKWVIFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NC(=O)N2)C(=O)C=CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC12C(=O)NC(=O)N2)C(=O)/C=C/C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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